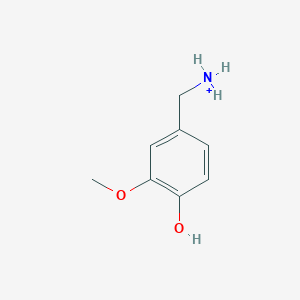

(4-Hydroxy-3-methoxyphenyl)methanaminium

Description

(4-Hydroxy-3-methoxyphenyl)methanaminium, also known as vanillylamine hydrochloride (CAS 7149-10-2), is a quaternary ammonium salt derived from benzylamine. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methoxy group at position 3, and a protonated aminomethyl group (-CH2NH3+) . Key properties include:

This compound is notable for its role as a synthetic intermediate in medicinal chemistry. Derivatives of its precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone, exhibit antioxidant and antimicrobial activities .

Properties

Molecular Formula |

C8H12NO2+ |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methylazanium |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3/p+1 |

InChI Key |

WRPWWVNUCXQDQV-UHFFFAOYSA-O |

SMILES |

COC1=C(C=CC(=C1)C[NH3+])O |

Canonical SMILES |

COC1=C(C=CC(=C1)C[NH3+])O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride

- Structure : Ethylamine chain attached to the phenyl ring (vs. benzylamine in the target compound).

- Key Differences : The ethylamine chain may enhance solubility but reduce steric hindrance compared to the benzylamine group.

- Applications : Used in research for neurotransmitter studies due to structural similarity to dopamine .

N3-Trimethyl(2-oxiranyl)methanaminium chloride

- Structure : Quaternary ammonium with a trimethyl group and an oxirane (epoxide) ring.

- Key Differences : The oxirane ring introduces reactivity for cross-linking, while the trimethyl groups increase hydrophobicity.

- Biological Activity: Promotes growth in saprotrophic fungi (e.g., Fomitopsis pinicola) but inhibits mycorrhizal species like Ganoderma applanatum .

1,7-Bis-(4-hydroxy-3-methoxyphenyl)-heptane-3,5-diol

- Structure: Curcuminoid with two 4-hydroxy-3-methoxyphenyl groups linked by a heptane diol chain.

- Key Differences : Extended conjugation and diol groups enhance antioxidant capacity via radical scavenging.

- Activity: Exhibits curcumin-like antioxidant properties, surpassing simpler phenolic amines in efficacy .

Pyridin-2(1H)-one Derivatives

- Structure: Synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethanone, featuring pyridone rings with bromophenyl or methoxyphenyl substituents.

- Activity :

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%).

- 4-(4-Methoxyphenyl) derivative : Only 17.55% activity, highlighting the critical role of electron-withdrawing groups (e.g., bromine) in enhancing radical scavenging .

Data Table: Comparative Analysis

Research Findings and Implications

- Antioxidant Mechanisms : The 4-hydroxy-3-methoxyphenyl moiety is critical for radical scavenging. Bulky substituents (e.g., bromine) enhance activity by stabilizing radical intermediates .

- Biological Interactions : Quaternary ammonium compounds like N3-trimethyl(2-oxiranyl)methanaminium chloride exhibit species-specific effects on fungi, suggesting tailored applications in agriculture or bioremediation .

- Structural Optimization : Ethylamine derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)-ethylamine) may offer improved blood-brain barrier penetration for neurological applications compared to benzylamine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.